4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 29821-99-6
VCID: VC17166350
InChI: InChI=1S/C21H19N7O3S/c1-14-12-13-22-21(23-14)27-32(30,31)18-10-8-16(9-11-18)24-25-19-15(2)26-28(20(19)29)17-6-4-3-5-7-17/h3-13,19H,1-2H3,(H,22,23,27)
SMILES:
Molecular Formula: C21H19N7O3S
Molecular Weight: 449.5 g/mol

4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide

CAS No.: 29821-99-6

Cat. No.: VC17166350

Molecular Formula: C21H19N7O3S

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide - 29821-99-6

Specification

CAS No. 29821-99-6
Molecular Formula C21H19N7O3S
Molecular Weight 449.5 g/mol
IUPAC Name 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C21H19N7O3S/c1-14-12-13-22-21(23-14)27-32(30,31)18-10-8-16(9-11-18)24-25-19-15(2)26-28(20(19)29)17-6-4-3-5-7-17/h3-13,19H,1-2H3,(H,22,23,27)
Standard InChI Key FUEQWUQEKJEBIC-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC=CC=C4)C

Introduction

Structural and Molecular Characteristics

Core Architectural Components

The compound’s structure integrates four distinct functional groups:

  • Pyrazole ring: A five-membered heterocyclic ring containing two adjacent nitrogen atoms at positions 1 and 2, substituted with a methyl group at position 3 and a phenyl group at position 1. The keto group at position 5 introduces polarity and hydrogen-bonding potential .

  • Azo group (-N=N-): A diazenyl bridge linking the pyrazole ring to the benzenesulfonamide group, conferring potential photochemical activity and conjugation-dependent electronic properties.

  • Benzenesulfonamide: A sulfonamide-attached benzene ring, a moiety frequently associated with biological activity, particularly in antimicrobial and anti-inflammatory agents .

  • 4-Methylpyrimidin-2-yl group: A six-membered nitrogenous ring substituted with a methyl group, often implicated in kinase inhibition and nucleic acid analog synthesis.

Molecular Descriptors

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC<sub>21</sub>H<sub>19</sub>N<sub>7</sub>O<sub>3</sub>S
Molecular Weight449.5 g/mol
Canonical SMILESCC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC=CC=C4)C
Topological Polar Surface Area144 Ų (estimated)

The InChIKey FUEQWUQEKJEBIC-UHFFFAOYSA-N uniquely identifies stereochemical and connectivity features, enabling precise database queries .

Synthesis and Characterization

Hypothetical Synthesis Pathway

While explicit synthetic protocols for this compound are unpublished, modular assembly steps can be inferred:

  • Pyrazole Ring Formation: Condensation of phenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

  • Diazo Coupling: Reaction of the pyrazole with a diazonium salt derived from 4-aminobenzenesulfonamide, introducing the azo group at position 4 of the pyrazole.

  • Sulfonamide Functionalization: Coupling the sulfonamide-bearing benzene ring with 4-methylpyrimidin-2-amine via nucleophilic substitution or Mitsunobu conditions .

Analytical Characterization

Critical characterization data would involve:

  • <sup>1</sup>H/<sup>13</sup>C NMR: To confirm regiochemistry of the pyrazole and azo groups. The methyl group on the pyrimidine (δ ~2.5 ppm) and the sulfonamide protons (δ ~7.5–8.0 ppm) would serve as diagnostic signals.

  • High-Resolution Mass Spectrometry (HRMS): To verify the molecular ion peak at m/z 449.5 and fragment patterns indicative of azo cleavage .

  • X-ray Crystallography: To resolve spatial arrangements of the azo linkage and sulfonamide-pyrimidine orientation, though no crystal data are currently available .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

The compound’s solubility profile is uncharacterized, but analog-based predictions suggest:

  • Aqueous Solubility: Likely low (<1 mg/mL) due to the hydrophobic phenyl and pyrimidine groups.

  • Organic Solvent Compatibility: Moderate solubility in DMSO or DMF, typical for sulfonamide derivatives.

  • Photostability: Azo groups are prone to photolytic degradation under UV light, necessitating light-protected storage.

Drug-Likeness Parameters

Using Lipinski’s Rule of Five as a framework:

ParameterValueCompliance
Molecular Weight449.5 g/molViolates (≥500)
H-Bond Donors2 (sulfonamide NH)Complies
H-Bond Acceptors8Violates (≥10)
LogP (Estimated)~3.2Complies

The molecular weight and high hydrogen bond acceptor count suggest limited oral bioavailability, aligning with research-grade status rather than therapeutic use .

Research Challenges and Future Directions

Knowledge Gaps

  • No in vitro or in vivo bioactivity data are reported.

  • Synthetic scalability and purity benchmarks remain undefined.

  • Stability under physiological conditions (pH, temperature) is unverified.

Recommended Studies

  • Structure-Activity Relationship (SAR): Systematically modify the pyrazole’s methyl group or pyrimidine substituents to optimize target selectivity.

  • ADMET Profiling: Assess metabolic stability in liver microsomes and plasma protein binding.

  • Hybrid Material Development: Explore coordination chemistry with transition metals (e.g., Ru, Ir) for photocatalytic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator